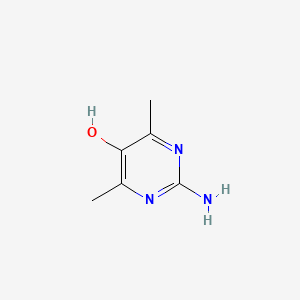

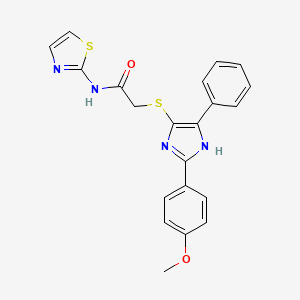

![molecular formula C17H14N2O3S B2365430 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide CAS No. 864941-14-0](/img/structure/B2365430.png)

2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide:

Organic Semiconductors

The compound is also utilized in the development of organic semiconductors. Its thiophene ring system is known for its excellent electronic properties, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). These applications are crucial for advancing flexible and wearable electronic devices .

Anticancer Research

2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide: has shown potential in anticancer research. Its ability to interact with specific cellular targets can inhibit the growth of cancer cells. Researchers are exploring its use in developing new anticancer drugs that are more effective and have fewer side effects compared to traditional treatments .

Anti-inflammatory Agents

The compound is being investigated for its anti-inflammatory properties. Its structure allows it to modulate inflammatory pathways, making it a promising candidate for treating inflammatory diseases. This application is particularly important for developing new treatments for conditions such as arthritis and other chronic inflammatory disorders .

Antimicrobial Applications

Research has shown that 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide possesses antimicrobial properties. It can be used to develop new antibiotics and antimicrobial agents that are effective against resistant strains of bacteria and fungi. This is crucial in the fight against antibiotic-resistant infections .

Corrosion Inhibitors

In industrial chemistry, this compound is used as a corrosion inhibitor. Its ability to form a protective layer on metal surfaces helps prevent corrosion, extending the lifespan of metal structures and components. This application is vital for industries such as oil and gas, where corrosion can lead to significant economic losses .

These applications highlight the versatility and importance of 2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide in various fields of scientific research. Each application leverages its unique chemical properties to address specific challenges and advance knowledge in different domains.

If you have any more questions or need further details on any of these applications, feel free to ask!

Springer Smolecule

Mechanism of Action

Target of Action

Thiophene derivatives have been known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Mode of Action

It’s worth noting that thiophene derivatives have been reported to have various biological effects . For instance, suprofen, a 2-substituted thiophene, is known as a nonsteroidal anti-inflammatory drug .

Biochemical Pathways

It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse pharmacological properties .

Result of Action

It’s worth noting that thiophene derivatives have been reported to exhibit antioxidant and antibacterial activity .

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

2-[(3-methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3S/c1-22-14-9-11-5-3-2-4-10(11)8-13(14)16(21)19-17-12(15(18)20)6-7-23-17/h2-9H,1H3,(H2,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDQNNABXZQHKBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C(C=CS3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3-Methoxynaphthalene-2-carbonyl)amino]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

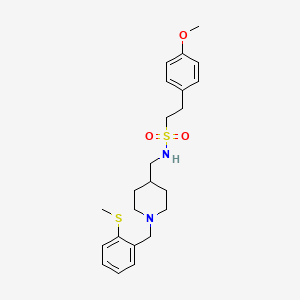

![2-[(3-Chlorophenyl)methoxy]aniline](/img/structure/B2365347.png)

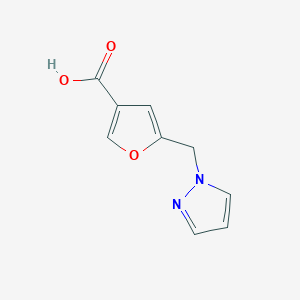

![(2E)-3-(dimethylamino)-1-[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2365350.png)

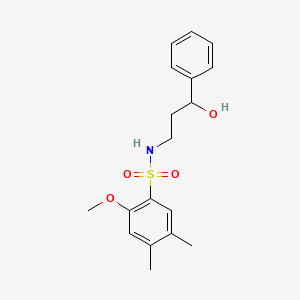

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2365357.png)

![N-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-amine](/img/structure/B2365358.png)

![2-(3-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2365366.png)

![(E)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2365367.png)

![2-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acetamide](/img/structure/B2365370.png)